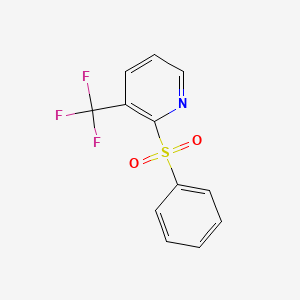

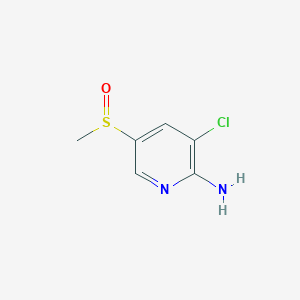

![molecular formula C23H20N2O4S B2409587 (E)-ethyl 2-benzylidene-5-(4-hydroxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 361178-68-9](/img/structure/B2409587.png)

(E)-ethyl 2-benzylidene-5-(4-hydroxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of thiazolo[3,2-a]pyrimidine, a heterocyclic compound that has been of interest in medicinal chemistry due to its wide range of biological activities . The molecule contains a benzylidene moiety attached to the thiazolo[3,2-a]pyrimidine core, which is a common structural feature in many bioactive compounds .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using spectroscopic techniques such as 1H-NMR and 13C-NMR . The presence of various functional groups like the benzylidene moiety and the thiazolo[3,2-a]pyrimidine core can be confirmed through these analyses.Chemical Reactions Analysis

The chemical reactivity of this compound could be influenced by the presence of the benzylidene moiety and the thiazolo[3,2-a]pyrimidine core. These functional groups may undergo various chemical reactions, including nucleophilic substitutions and condensations .Applications De Recherche Scientifique

Sonochemical Synthesis

This compound has been used in the sonochemical synthesis of benzylidene derivatives of enolizable carbonyls . This method enables the synthesis of various benzylidene derivatives via a direct sp3 C–H olefination reaction of enolizable carbonyls .

Green Chemistry

The compound plays a significant role in green chemistry . It is used in the synthesis of benzylidene derivatives of enolizable carbonyls in aqueous ethanol using an organocatalyst . This process is considered green due to its efficiency, conciseness, and minimal environmental impact .

Pharmaceutical Research

Benzylidene derivatives of enolizable carbonyls, including this compound, are prime precursors for many heterocycles and carbocycles . These derivatives are prone to undergo various reactions, making them valuable in pharmaceutical research .

Photoprocesses

The compound has been studied in the context of photoprocesses . Upon laser irradiation, substituted 2-benzylidene-5-(pyridin-4-ylmethylidene)cyclopentanones, a stable photochemical reaction product, is formed .

Organic Synthesis

In organic synthesis, this compound is a key precursor for many heterocycles and carbocycles . It can undergo mono-nucleophilic addition reactions, nucleophilic addition and consecutive cyclization reactions, nucleophilic addition and sequential nucleophilic displacement reactions, cycloaddition reactions, and Michael addition and consecutive cyclization reactions .

Chemical Intermediates

The compound is used as a chemical intermediate in the synthesis of various other compounds . Its unique structure and reactivity make it a valuable tool in the field of chemical synthesis .

Orientations Futures

Mécanisme D'action

Target of Action

It is structurally similar to the 5-benzylidene-hydantoin upr1024, which is known to target the epidermal growth factor receptor (egfr) tyrosine kinase . EGFR is a key player in cell proliferation and survival, making it a common target in cancer therapies .

Mode of Action

The structurally related compound upr1024 is designed to interact at the atp-binding site of egfr . It has antiproliferative and proapoptotic effects, suggesting that it may inhibit EGFR tyrosine kinase activity and induce DNA damage .

Biochemical Pathways

These pathways regulate cell proliferation, survival, and differentiation .

Pharmacokinetics

In silico ADMET studies can be used to predict these properties .

Result of Action

The structurally related compound upr1024 has been shown to have antiproliferative and proapoptotic effects on non-small cell lung cancer cells . It induces DNA strand breaks and increases the expression of p53 and p21 WAF1 proteins .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. For example, the polarity of the medium can affect the absorption and fluorescence spectra of certain compounds . .

Propriétés

IUPAC Name |

ethyl (2E)-2-benzylidene-5-(4-hydroxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4S/c1-3-29-22(28)19-14(2)24-23-25(20(19)16-9-11-17(26)12-10-16)21(27)18(30-23)13-15-7-5-4-6-8-15/h4-13,20,26H,3H2,1-2H3/b18-13+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCMQLNGQZDQLMD-QGOAFFKASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)O)C(=O)C(=CC4=CC=CC=C4)S2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)O)C(=O)/C(=C\C4=CC=CC=C4)/S2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-ethyl 2-benzylidene-5-(4-hydroxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate](/img/structure/B2409505.png)

![N-[1-(5-fluoro-2-methoxybenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2409512.png)

![[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-formylbenzoate](/img/structure/B2409515.png)

![N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2409516.png)

![1-(3,4-Dimethoxyphenyl)-4-[(2,5-dimethylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2409517.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2409524.png)

![Ethyl 3-(4-methylphenyl)-5-[(3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2409525.png)